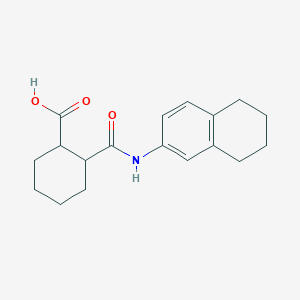

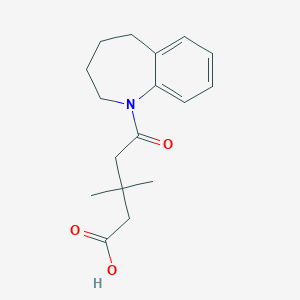

![molecular formula C24H23NO5 B269631 N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide, also known as TDM-1, is a small molecule drug used for the treatment of HER2-positive breast cancer. It is a unique antibody-drug conjugate that combines the specificity of monoclonal antibodies with the cytotoxicity of chemotherapeutic agents. TDM-1 is composed of trastuzumab, a monoclonal antibody that targets HER2 receptors, and DM1, a potent cytotoxic agent that inhibits microtubule polymerization.

Mechanism of Action

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide binds to HER2 receptors on the surface of cancer cells and is internalized via receptor-mediated endocytosis. Once inside the cell, DM1 is released from the antibody and binds to tubulin, inhibiting microtubule polymerization and causing cell cycle arrest and apoptosis. The specificity of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide for HER2-positive cancer cells reduces off-target toxicity and enhances the therapeutic index of the drug.

Biochemical and Physiological Effects:

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis in HER2-positive cancer cells and inhibit tumor growth in preclinical and clinical studies. N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has a favorable safety profile compared to standard chemotherapy regimens, with fewer incidences of neutropenia, alopecia, and neuropathy. N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has also been shown to improve quality of life in patients with metastatic HER2-positive breast cancer.

Advantages and Limitations for Lab Experiments

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its specificity for HER2-positive cancer cells, its ability to induce apoptosis, and its favorable safety profile. However, N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide is a complex molecule that requires specialized expertise for its synthesis and characterization. The high cost of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide may also limit its use in lab experiments.

Future Directions

Future research on N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide could focus on optimizing the linker chemistry to improve the stability and efficacy of the drug. N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide could also be investigated for the treatment of other HER2-positive cancers, such as gastric cancer. Additionally, N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide could be combined with other targeted therapies to enhance its efficacy and overcome resistance mechanisms. Finally, the use of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide in combination with immunotherapy could be explored to enhance the immune response against HER2-positive cancer cells.

Synthesis Methods

The synthesis of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide involves the conjugation of trastuzumab and DM1 through a stable linker. The linker used in N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide is a non-cleavable thioether bond that ensures the payload remains attached to the antibody until it reaches the target HER2-positive cancer cells. The synthesis of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide is a complex process that requires expertise in both antibody engineering and organic chemistry.

Scientific Research Applications

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. In clinical trials, N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has shown superior efficacy compared to standard chemotherapy regimens and has been approved by the FDA for the treatment of metastatic HER2-positive breast cancer. N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide is currently being investigated for the treatment of other HER2-positive cancers, such as gastric cancer.

properties

Product Name |

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide |

|---|---|

Molecular Formula |

C24H23NO5 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

N-(2-dibenzofuran-2-ylethyl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C24H23NO5/c1-27-21-13-16(14-22(28-2)23(21)29-3)24(26)25-11-10-15-8-9-20-18(12-15)17-6-4-5-7-19(17)30-20/h4-9,12-14H,10-11H2,1-3H3,(H,25,26) |

InChI Key |

YVOPCGJCFYFCAQ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

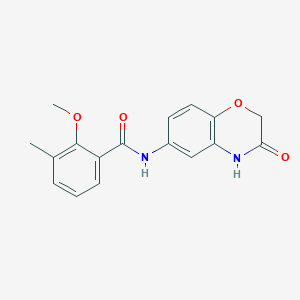

![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)

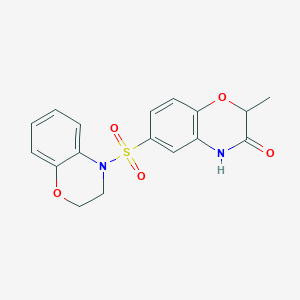

![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)

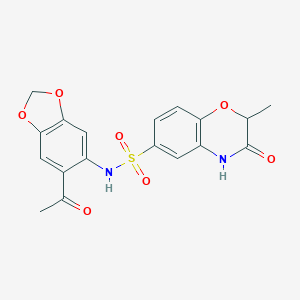

![4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide](/img/structure/B269550.png)

![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B269551.png)

![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-4-methylbenzohydrazide](/img/structure/B269552.png)

![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide](/img/structure/B269561.png)

![4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline](/img/structure/B269562.png)

![[2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-ylamino)ethoxy]acetic acid](/img/structure/B269564.png)

![6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)